molecular formula C24H12N6 B3069221 3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene CAS No. 214-83-5

3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene

Cat. No.: B3069221
CAS No.: 214-83-5
M. Wt: 384.4 g/mol
InChI Key: JWBHNEZMQMERHA-UHFFFAOYSA-N
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Description

3,10,13,20,23,30-hexazaheptacyclo[208002,1104,9012,21014,19024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene is a complex organic compound known for its unique structure and properties It is a member of the heptacyclic compounds, characterized by its seven interconnected rings and multiple nitrogen atoms

Mechanism of Action

Target of Action

Diquinoxalino[2,3-a:2’,3’-c]phenazine, also known as 5,6,11,12,17,18-Hexaazatrinaphthylene, is a compound with a large π-conjugation skeleton . It has been used in the development of luminescent metal-organic frameworks (LMOFs) and organic cathodes . The primary targets of this compound are the electron-accepting building blocks in these structures .

Mode of Action

The compound interacts with its targets through a process known as Knoevenagel polymerization . This interaction extends the π-conjugated system, enhancing the electrochemical stability, conductivity, and reversible capacity of the resulting structure . In addition, the compound exhibits thermally activated delayed fluorescence .

Biochemical Pathways

The compound’s interaction with its targets affects the electron transfer pathways in the structures it is incorporated into . This results in enhanced electrochemical performance, as evidenced by the ultrahigh capacity exhibited by structures incorporating this compound .

Result of Action

The result of the compound’s action is the creation of structures with enhanced electrochemical performance . For example, in the case of LMOFs, the compound’s action results in structures with high luminescence quenching constants and detection limits .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For instance, the compound has been shown to possess excellent thermal and pH stabilities . Furthermore, the compound’s insolubility in water contributes to its high capacity retention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene involves multiple steps and specific reaction conditions. One common method involves the cyclization of precursor compounds under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to facilitate the formation of the heptacyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized equipment required. when produced on an industrial scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups .

Scientific Research Applications

3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diquinoxalino[2,3-a2’,3’-c]phenazine: Another heptacyclic compound with a similar structure but different functional groups.

    Hexaazatrinaphthylene: A related compound with six nitrogen atoms and a different ring arrangement.

Uniqueness

3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N6/c1-2-8-14-13(7-1)25-19-20(26-14)22-24(30-18-12-6-5-11-17(18)28-22)23-21(19)27-15-9-3-4-10-16(15)29-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBHNEZMQMERHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=NC5=CC=CC=C5N=C4C6=NC7=CC=CC=C7N=C6C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized according to a modified literature procedure.30 Hexaketocyclohexane octahydrate (10.0 g, 32.0 mmol) and 1,2-phenylenediamine SM17 (10.4 g, 96.0 mmol) were refluxed in 500 ml of glacial acetic acid:ethanol (1:1) at 140° C. for 24 hours. The reaction mixture was then filtered and washed with ca. 200 ml of hot glacial acid. The solid was then refluxed with 200 ml of 30% nitric acid for 3 hours at 140° C. The yellow solid (12.6 g) was filtered and dried under vacuum. An amount 2.0 g was sublimed at high vacuum (3.2×10−6 torr and t=350° C.) to yield 0.77 g (estimated extrapolated yield=40%) of yellow solid. The yield could be increased with prolonged sublimation time. This compound is slightly soluble in CHCl3. 1H NMR (CDCl3, 300 MHz) δ 8.73-8.69 (dd, J=6.6 Hz; J2=3.6 Hz, 6H), 8.08-8.043 (m, 6H). 13C NMR (CDCl3, 75 MHz), 143.57, 132.30, 130.65, 119.05, 98.58. Anal. Calcd. for C24H12N6: C, 74.99; H, 3.15; N, 21.86. Found: C, 74.76; H, 3.11; N, 21.66.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetic acid ethanol
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Reactant of Route 2
Reactant of Route 2
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Reactant of Route 3
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Reactant of Route 4
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Reactant of Route 5
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Reactant of Route 6
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene

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